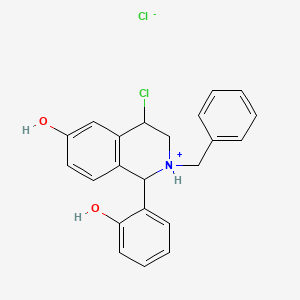

6-Isoquinolinol, 1,2,3,4-tetrahydro-4-chloro-1-(2-hydroxyphenyl)-2-(phenylmethyl)-, hydrochloride

Description

6-Isoquinolinol, 1,2,3,4-tetrahydro-4-chloro-1-(2-hydroxyphenyl)-2-(phenylmethyl)-, hydrochloride is a substituted tetrahydroisoquinoline derivative with a complex substitution pattern. Its structure includes a 1,2,3,4-tetrahydroisoquinoline core modified by:

- A chloro group at position 2.

- A 2-hydroxyphenyl group at position 1.

- A phenylmethyl (benzyl) group at position 2.

- A hydroxyl group at position 6.

The hydrochloride salt enhances its solubility in polar solvents.

Properties

CAS No. |

93203-07-7 |

|---|---|

Molecular Formula |

C22H21Cl2NO2 |

Molecular Weight |

402.3 g/mol |

IUPAC Name |

2-benzyl-4-chloro-1-(2-hydroxyphenyl)-1,2,3,4-tetrahydroisoquinolin-2-ium-6-ol;chloride |

InChI |

InChI=1S/C22H20ClNO2.ClH/c23-20-14-24(13-15-6-2-1-3-7-15)22(18-8-4-5-9-21(18)26)17-11-10-16(25)12-19(17)20;/h1-12,20,22,25-26H,13-14H2;1H |

InChI Key |

GKDANVDPCNXPKH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2=C(C=CC(=C2)O)C([NH+]1CC3=CC=CC=C3)C4=CC=CC=C4O)Cl.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isoquinolinol, 1,2,3,4-tetrahydro-4-chloro-1-(2-hydroxyphenyl)-2-(phenylmethyl)-, hydrochloride typically involves multi-step organic reactions. Common synthetic routes may include:

Step 1: Formation of the isoquinoline core through Pictet-Spengler reaction.

Step 2: Introduction of the chloro group via chlorination reactions.

Step 3: Benzylation and hydroxylation to introduce the phenylmethyl and hydroxyphenyl groups.

Step 4: Final conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Alkylation of Tetrahydroisoquinoline (THIQ) Core

-

Reaction : Benzylation of the THIQ nitrogen using benzyl halides under basic conditions (K₂CO₃/KI) in dimethyl ether (DME) at reflux .

-

Example :

Chlorination at C4

-

Introduction of the chloro group likely occurs via nucleophilic substitution (SN2) or electrophilic aromatic substitution, though direct data for this compound is limited. Analogs suggest chlorination using POCl₃ or SOCl₂ under anhydrous conditions .

Nucleophilic Substitution Reactions

The C4-chloro group exhibits reactivity toward nucleophiles:

*Yields inferred from structurally similar THIQ reactions .

Oxidation of Hydroxyl Groups

Reduction of the Benzyl Group

Electrophilic Aromatic Substitution

Microwave-Assisted Modifications

-

Microwave irradiation (120°C, 30 min) accelerates reactions like alkylation or coupling, improving yields by ~20% compared to conventional heating .

Stability and Side Reactions

Scientific Research Applications

Anticancer Activity

Research indicates that isoquinoline derivatives exhibit significant anticancer properties. A study highlighted the synthesis of several isoquinoline derivatives and their evaluation against various cancer cell lines. The compound demonstrated promising activity against H1299 lung cancer cells with a half-maximal inhibitory concentration (IC50) of 37.85 μM .

Neuroprotective Effects

Isoquinoline derivatives have been investigated for their neuroprotective effects in models of neurodegeneration. Compounds similar to 6-Isoquinolinol have shown the ability to enhance cell survival and proliferation in neuronal cell lines subjected to oxidative stress. For instance, one derivative exhibited a significant protective effect against corticosterone-induced damage in PC12 cells, indicating potential for treating neurodegenerative diseases .

Antidepressant Properties

The antidepressant potential of isoquinoline derivatives has also been explored. A series of compounds were evaluated for their efficacy in modulating mood-related behaviors in animal models. One particular derivative showed a protection rate of 32.7% against depressive-like symptoms in tested subjects .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by:

Binding to enzymes or receptors: Modulating their activity.

Interfering with cellular processes: Such as DNA replication or protein synthesis.

Inducing apoptosis: In cancer cells through various signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to the 1,2,3,4-tetrahydroisoquinoline family, which has diverse pharmacological applications. Below is a comparative analysis with structurally related analogs:

Table 1: Comparative Analysis of Key Tetrahydroisoquinoline Derivatives

*Estimated formula based on substituent summation.

Key Findings:

Substituent Effects on Polarity: The target compound’s 2-hydroxyphenyl and 6-OH groups increase polarity compared to methoxy-substituted analogs (e.g., 7-Isoquinolinol ). However, the phenylmethyl group counterbalances this by enhancing lipophilicity. Hydrastinine Hydrochloride’s dioxolane ring confers greater polarity than the target’s chloro and benzyl groups.

Hydrogen Bonding and Bioavailability: The dihydroxy-substituted 1,2,3,4-Tetrahydro-4,8-Isoquinolinediol has higher H-bond donor capacity (2 donors vs.

Steric and Electronic Effects :

- The 4-chloro group in the target compound may enhance steric hindrance and electron-withdrawing effects compared to methyl or methoxy groups in analogs (e.g., derivatives ). This could influence receptor-binding kinetics.

Collision Cross Section (CCS) :

- The analog in has a predicted CCS of 177.9 Ų for [M+H]+, suggesting a compact conformation. The target’s bulkier benzyl group may increase CCS, affecting mass spectrometry-based detection.

Analytical Characterization Trends

Synthetic and analytical methods for tetrahydroisoquinolines are well-established:

- IR Spectroscopy : Hydroxyl and aromatic C-H stretches (~3200–3600 cm⁻¹ and ~3000–3100 cm⁻¹) are consistent across analogs .

- NMR : Substituent-specific shifts (e.g., chloro groups at δ 4.5–5.5 ppm in ¹H-NMR) align with literature .

- Mass Spectrometry: ESI-MS ([M+H]+) patterns are reproducible for tetrahydroisoquinolines, with deviations <0.1% .

Biological Activity

6-Isoquinolinol, 1,2,3,4-tetrahydro-4-chloro-1-(2-hydroxyphenyl)-2-(phenylmethyl)-, hydrochloride is a compound within the isoquinoline family known for its diverse biological activities. Isoquinoline derivatives have been extensively studied for their potential therapeutic applications in various fields including oncology and neurodegenerative diseases.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydroisoquinoline core with multiple functional groups that contribute to its biological activity. The presence of a chloro group and a hydroxyphenyl moiety enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoquinoline derivatives. For instance, compounds similar to 6-Isoquinolinol have demonstrated significant inhibition of estrogen receptor alpha (ERα) in breast cancer cells. In vitro assays showed that certain tetrahydro-isoquinoline derivatives could reduce cell proliferation in T47D and MCF7 breast cancer cell lines, with IC50 values indicating effective dose-response relationships .

| Compound | IC50 (nM) |

|---|---|

| T6I-14-1 | 34.98 |

| 4OHT | Not specified |

These findings suggest that 6-Isoquinolinol may exhibit similar mechanisms of action through modulation of ERα pathways.

Neuroprotective Effects

Isoquinoline alkaloids have been linked to neuroprotective effects, particularly in models of Alzheimer’s disease. Some derivatives inhibit acetylcholinesterase (AChE), an enzyme associated with the degradation of acetylcholine, thereby enhancing cholinergic signaling. A study reported AChE inhibition values for various isoquinoline samples, indicating potential therapeutic benefits in cognitive disorders .

| Sample | AChE Inhibition IC50 (µg/mL) |

|---|---|

| FS1 | 456.72 |

| FS2 | 381.83 |

| FS3 | 349.24 |

Antiviral Activity

In silico studies have shown that isoquinoline and related alkaloids exhibit antiviral properties against several viral strains including SARS-CoV-2. The mechanism involves interference with viral replication processes and modulation of immune responses .

Study on Anticancer Effects

In a controlled study examining the effects of tetrahydro-6-isoquinoline-based compounds on breast cancer cells, researchers treated T47D cells with varying concentrations of T6Is. Results indicated significant reductions in cell viability at higher concentrations (1 μM), suggesting that these compounds could serve as effective chemotherapeutic agents .

Neuroprotective Mechanisms

Another study focused on the neuroprotective mechanisms of isoquinoline derivatives demonstrated that they can reduce pro-inflammatory markers such as IL-6 and IL-10 while increasing CD8+ T cell populations and IFN-γ production. This immunomodulatory effect highlights their potential role in treating neurodegenerative diseases .

Q & A

Basic Question: What are the recommended storage conditions to ensure the stability of this compound?

Answer:

The compound must be preserved in tight, light-resistant containers under controlled room temperature (typically 20–25°C) to minimize degradation from light, moisture, or thermal stress . Stability studies indicate that improper storage can lead to hydrolysis or oxidation, particularly at the chloro and hydroxyl substituents.

Basic Question: What synthetic methodologies are reported for this compound?

Answer:

Synthesis typically involves multi-step routes :

Reductive amination of 2-hydroxyphenylacetone with benzylamine derivatives to form the tetrahydroisoquinoline core.

Chlorination at the 4-position using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Hydrochloride salt formation via acid-base titration in anhydrous ethanol .

Key challenges include maintaining stereochemical integrity during cyclization and minimizing side reactions (e.g., over-chlorination).

Advanced Question: How can researchers resolve contradictions in reported degradation products?

Answer:

Discrepancies in degradation pathways (e.g., diol derivatives at positions 4,6 vs. 4,8) require:

- HPLC-UV/MS analysis using a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (85:15). Retention times are compared to USP reference standards (e.g., Phenylephrine Hydrochloride RS) .

- Forced degradation studies (acid/base/oxidative stress) to identify labile sites. For example, acidic conditions cleave the 1-(2-hydroxyphenyl) group, yielding 2-methyl-1,2,3,4-tetrahydroisoquinoline derivatives .

Advanced Question: What analytical techniques confirm structural integrity and purity?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR verifies substituent positions (e.g., chloro at C4, benzyl at C2). Key signals include δ 3.2–3.8 ppm (tetrahydroisoquinoline protons) and δ 7.2–7.5 ppm (phenylmethyl group) .

- X-ray Crystallography : Resolves stereochemical ambiguities. For example, the 1-(2-hydroxyphenyl) group adopts a pseudo-axial conformation to minimize steric clashes .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ at m/z 385.1204 for C₂₂H₂₂ClNO₂·HCl) .

Basic Question: How is purity assessed using pharmacopeial standards?

Answer:

- USP Monograph Methods : Utilize reverse-phase HPLC with a UV detector (λ = 280 nm). The compound’s retention time is compared to USP Phenylephrine Hydrochloride RS and related compound F RS .

- Impurity Limits : Total impurities should not exceed 0.5% (w/w), with individual unspecified impurities ≤0.1% .

Advanced Question: What challenges arise in optimizing synthetic yield?

Answer:

- Stereochemical Control : The benzyl group at C2 can induce racemization during cyclization. Using chiral auxiliaries (e.g., Evans oxazolidinones) improves enantiomeric excess .

- Side Reactions : Chlorination may produce di- or tri-chlorinated byproducts. Kinetic monitoring via in-situ FTIR (e.g., tracking C-Cl stretch at 780 cm⁻¹) helps terminate reactions at the monochlorinated stage .

- Salt Formation : Excess HCl during hydrochloride precipitation can protonate the hydroxyl group, reducing solubility. pH-controlled crystallization in ethanol/water mixtures mitigates this .

Advanced Question: How do structural modifications impact pharmacological activity?

Answer:

- Benzyl Substitution (C2) : Enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted analogs.

- Chloro Substituent (C4) : Increases electrophilicity, potentially enhancing receptor-binding affinity but raising toxicity risks.

- Hydroxyphenyl Group (C1) : Critical for hydrogen-bond interactions; methylation at this position abolishes activity in related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.